

Cross-validation of 2-Phthalimidehydroxy-acetic acid's bioactivity in different models

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Compound of Interest

Compound Name: 2-Phthalimidehydroxy-acetic acid

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A Comparative Guide to the Bioactivity of Phthalimide and Acetic Acid Moieties: A Cross-Validation Perspective for **2-Phthalimidehydroxy-acetic acid**

Introduction

2-Phthalimidehydroxy-acetic acid is a synthetic molecule that incorporates two key bioactive scaffolds: a phthalimide core and an acetic acid moiety. While direct experimental data on the bioactivity of this specific hybrid molecule is not readily available in the public domain, a comprehensive understanding of its potential therapeutic applications can be derived from the extensive research conducted on its constituent parts. This guide provides a comparative analysis of the well-documented bioactivities of phthalimide derivatives and acetic acid across various experimental models. The information is intended for researchers, scientists, and drug development professionals to facilitate hypothesis-driven research into the potential pharmacological profile of **2-Phthalimidehydroxy-acetic acid** and its analogues.

The phthalimide scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities including anti-inflammatory, antimicrobial, and enzyme inhibitory effects. [1][2][3] Acetic acid, a simple carboxylic acid, is a well-established antimicrobial agent and a key metabolite with significant effects on cellular metabolism.[4][5][6] This guide will present a cross-validation of these activities, offering a foundation for predicting the bioactivity of 2-Phthalimidehydroxy-acetic acid.

I. Antimicrobial Activity



Both phthalimide derivatives and acetic acid have demonstrated significant antimicrobial properties against a broad spectrum of pathogens.

Phthalimide Derivatives as Antimicrobial Agents

Phthalimide and its derivatives have been extensively studied for their antibacterial, antifungal, and antitubercular activities.[1][7][8] The mechanism of action is often attributed to the ability of the phthalimide ring to intercalate with DNA or inhibit essential enzymes in microorganisms.

Acetic Acid as an Antimicrobial Agent

Acetic acid is a potent bactericidal agent, effective even at low concentrations.[9][10] Its antimicrobial activity is due to its ability to lower the pH and disrupt the cell membrane of microorganisms, including those in resilient biofilm communities.[11][12][13]

Table 1: Comparison of Antimicrobial Activity of Phthalimide Derivatives and Acetic Acid



Bioactive Moiety	Model Organism(s)	Key Findings	Reference Compound(s) / Concentration	Citation(s)
Phthalimide Derivatives	Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Candida tropicalis	Phthalimide aryl ester 3b showed broad-spectrum activity with MIC values of 128 µg/mL.	Phthalimide aryl ester 3b	[14]
Mycobacterium tuberculosis	Fluorinated phthalimide hybrids showed potent antimycobacteria I activity.	Fluorinated phthalimide derivatives	[1]	
Escherichia coli, Staphylococcus aureus	N-substituted phthalimides showed very good activity compared to Phenol.	N-substituted phthalimides (100μg)	[15]	_
Acetic Acid	Pseudomonas aeruginosa, Acinetobacter baumannii, Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae,	Effective against planktonic growth (MIC 0.16–0.31%) and able to eradicate mature biofilms.	Acetic Acid (0.16-0.31%)	[11]



	Enterobacter spp.			
Escherichia coli, Proteus vulgaris, Pseudomonas aeruginosa, Acinetobacter baumannii, Enterococcus faecalis, Staphylococcus epidermidis, MRSA, Streptococcus spp.	3% acetic acid showed excellent bactericidal effect, comparable or better than common antiseptics.	Acetic Acid (3%)	[10]	
Food spoilage bacteria (Streptococcus spp., S. aureus, E. coli, P. aeruginosa, Proteus spp.)	Inhibition zones ranged from 13 mm to 35 mm at concentrations of 0.5% to 2.5%.	Acetic Acid (0.5% - 2.5%)	[16]	

II. Anti-inflammatory Activity

The anti-inflammatory properties of phthalimide derivatives are well-established, with thalidomide and its analogues being the most prominent examples.

Phthalimide Derivatives as Anti-inflammatory Agents

Phthalimide derivatives can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines such as TNF- α and by inhibiting enzymes like cyclooxygenase-2 (COX-2).[1][17]

Table 2: Anti-inflammatory Activity of Phthalimide Derivatives



Compound/De rivative	Experimental Model	Key Findings	Mechanism of Action	Citation(s)
Phthalimide derivatives	Carrageenan- induced paw edema in mice	Significant inhibition of paw edema (36% at 10 mg/kg) and decreased hyperalgesia (45%).	TNF-α modulation	[1]
N-phenyl- phthalimide sulfonamide (LASSBio 468)	LPS-induced neutrophil recruitment	Potent inhibitory activity with an ED50 of 2.5 mg/kg.	Inhibition of TNF- α level	[17]
Cyclic imides derived from phthalimide	In vitro COX-2 inhibition assay	A potent inhibitor with an IC50 of 0.18 μM and high selectivity for COX-2.	Selective COX-2 inhibition	[1]

III. Enzyme Inhibitory Activity

The structural versatility of the phthalimide scaffold allows for its interaction with a variety of enzyme active sites.

Phthalimide Derivatives as Enzyme Inhibitors

Numerous studies have reported the inhibitory activity of phthalimide derivatives against a range of enzymes, including those involved in neurodegenerative diseases and metabolic disorders.

Table 3: Enzyme Inhibitory Activity of Phthalimide Derivatives



Target Enzyme	Derivative Type	Key Findings	Example Compound(s)	Citation(s)
Acetylcholinester ase (AChE)	Phthalimide- benzylpiperazine derivatives	Potent inhibition with IC50 values in the nM range.	Compounds 7alll (IC50 = 18.44 nM) and 10a (IC50 = 13.58 nM)	[18]
Cytochrome P450 (CYP2C9 and CYP2C19)	In-house phthalimide library (480 compounds)	57.5% of derivatives showed significant inhibition of CYP2C19.	-	[19]
Soluble Epoxide Hydrolase (sEH)	Amide-based phthalimide derivatives	High inhibitory activity with an IC50 value of 1.06 nM.	Compound 12e (4- methoxybenzoyl substituent)	[20]
α-Glucosidase	N- (phenoxydecyl)p hthalimide derivatives	Potent inhibition, one to two orders of magnitude more potent than 1-deoxynojirimycin.	Derivatives with a chlorine and a nitro group on the phenoxy ring.	[21]
Carbonic Anhydrase (hCA I and hCA II)	Phthalimide- capped benzene sulphonamides	Potent inhibition with Ki values of 28.5 nM (hCA I) and 2.2 nM (hCA II).	Compound 1	[22][23]

IV. Metabolic Effects of Acetic Acid

Acetic acid plays a crucial role in cellular metabolism and has been investigated for its therapeutic potential in metabolic disorders.



Acetic Acid in Glucose and Lipid Metabolism

Dietary acetic acid has been shown to improve glucose regulation and lipid profiles.[24] It can protect against obesity and the accumulation of lipids in the liver and abdominal fat.[5] These effects are partly mediated by the activation of AMP-activated protein kinase (AMPK), a key regulator of energy homeostasis.[4]

Table 4: Metabolic Effects of Acetic Acid

Experimental Model	Intervention	Key Findings	Potential Mechanism	Citation(s)
Type 2 Diabetic Rats (OLETF)	Daily intake of acetic acid	Protected against obesity and lipid accumulation in the liver and abdominal fat.	Decreased lipogenic gene expression, increased myoglobin and Glut4 expression.	[5]
Human Adults (Systematic Review & Meta- analysis)	Dietary acetic acid supplementation (750-3600 mg/day)	Significant reductions in triacylglycerol (TAG) and fasting blood glucose (FBG) in individuals with type 2 diabetes.	-	[24]
Animal Models	Acetic acid administration	Increased energy expenditure and suppressed fat accumulation.	Activation of AMPK.	[4][25]

Experimental Protocols Antimicrobial Susceptibility Testing (Broth Microdilution Method)



This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

- A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- A standardized inoculum of the test microorganism is added to each well.
- The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Paw Edema in Mice

This is a standard in vivo model for evaluating the anti-inflammatory activity of a compound.

- A pre-dose of the test compound or vehicle is administered to the mice (e.g., orally or intraperitoneally).
- After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan (e.g., 1% in saline) is given into the right hind paw of the mice.
- The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.
- The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.

Enzyme Inhibition Assay (General Protocol)

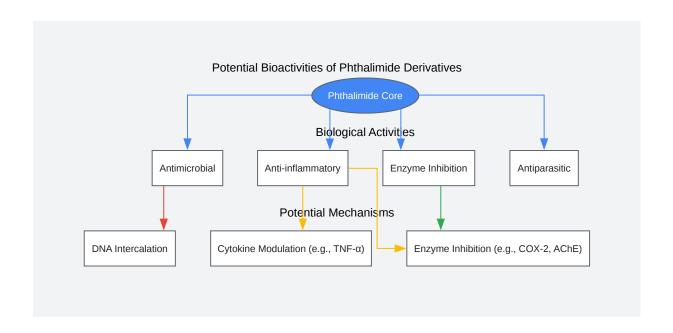
- The assay is typically performed in a 96-well plate format.
- The reaction mixture contains the enzyme, a suitable buffer, and the substrate.
- The test compound at various concentrations is pre-incubated with the enzyme.
- The reaction is initiated by the addition of the substrate.



- The product formation is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
- The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated from the dose-response curve.

Visualizations

General Structure and Potential Bioactivities of Phthalimide Derivatives



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Caption: Overview of Phthalimide's Bioactivities.

Proposed Experimental Workflow for Bioactivity Screening





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Caption: Bioactivity Screening Workflow.

Conclusion

The individual bioactivities of phthalimide derivatives and acetic acid suggest that **2- Phthalimidehydroxy-acetic acid** holds significant potential as a multifunctional therapeutic agent. The phthalimide core provides a versatile scaffold for targeting a range of biological processes, particularly inflammation and microbial infections, while the acetic acid moiety can contribute to its antimicrobial efficacy and potentially influence metabolic pathways. This comparative guide provides a solid foundation for initiating research into the specific



bioactivities of **2-Phthalimidehydroxy-acetic acid**. Future experimental studies are warranted to validate these predicted activities and to elucidate the precise mechanisms of action of this hybrid molecule. The provided experimental protocols and workflows offer a starting point for such investigations.

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